molecular formula C17H18O3 B2984937 2-(Benzyloxy)-5-isopropylbenzoic acid CAS No. 1285515-85-6

2-(Benzyloxy)-5-isopropylbenzoic acid

Cat. No. B2984937
CAS RN: 1285515-85-6
M. Wt: 270.328
InChI Key: DVILXXJXOMYLAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “2-(Benzyloxy)-5-isopropylbenzoic acid” isn’t available, similar compounds are often synthesized through processes like the Suzuki–Miyaura coupling or the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) as an acid-catalyzed O-benzylating reagent .


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, it might undergo Suzuki–Miyaura coupling, a widely-used reaction for forming carbon-carbon bonds . Additionally, benzylic compounds can undergo oxidation and reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-isopropylbenzoic acid” would depend on its exact molecular structure. Based on its molecular formula, it’s likely to be a solid at room temperature .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

2-(Benzyloxy)-5-isopropylbenzoic acid: is potentially valuable in Suzuki–Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound could serve as a precursor or intermediate in synthesizing complex molecules, particularly in pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

The compound may act as an intermediate in the synthesis of various pharmaceuticals. Its structure suggests potential utility in the formation of chiral alcohols and amino acids , which are crucial in developing enantiomerically pure pharmaceuticals.

Organic Synthesis

In organic synthesis, 2-(Benzyloxy)-5-isopropylbenzoic acid could be used for benzylic functionalization . This process is essential for modifying the properties of compounds, such as increasing their solubility or altering their biological activity.

Material Science

In material science, the compound could be involved in the development of new materials through catalytic protodeboronation . This process is used to remove boron groups from molecules, which is a critical step in the synthesis of certain polymers and resins.

Medical Research

This compound might be used in medical research as a building block for synthesizing complex molecules. For example, it could be used in the synthesis of ergopeptines , which are natural pharmaceuticals with a range of therapeutic applications .

Chemical Engineering

In chemical engineering, 2-(Benzyloxy)-5-isopropylbenzoic acid could be utilized in process optimization. Its stability and reactivity make it suitable for reactions under industrial conditions, where safety and efficiency are paramount .

Mechanism of Action

The mechanism of action of “2-(Benzyloxy)-5-isopropylbenzoic acid” is not clear without specific context. In general, the reactivity of such compounds can be influenced by the presence of the benzyloxy and carboxylic acid groups .

Future Directions

The future directions for research on “2-(Benzyloxy)-5-isopropylbenzoic acid” could involve exploring its potential applications in organic synthesis, studying its reactivity under various conditions, and investigating its safety and environmental impact .

properties

IUPAC Name

2-phenylmethoxy-5-propan-2-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVILXXJXOMYLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1285515-85-6
Record name 2-(benzyloxy)-5-isopropylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

LiOH.H2O (0.70 g, 16.65 mmol) was added to a stirred solution of phenylmethyl 5-(1-methylethyl)-2-[(phenylmethyl)oxy]benzoate (may be prepared as described in Description 2; 1.5 g, 4.16 mmol) in a 3:1 mixture of THF:H2O (40 ml). The mixture was heated to reflux for 12 h and then diluted with ethyl acetate (50 ml). 10% aqueous HCl was added to the mixture to adjust the pH to 2. The organic phase was isolated, washed with brine, dried over MgSO4, and concentrated to give a yellow oil. 700 mg.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
phenylmethyl 5-(1-methylethyl)-2-[(phenylmethyl)oxy]benzoate
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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